molecular formula C12H16O B13574888 2-Methyl-5-phenylpent-4-en-2-ol CAS No. 40596-05-2

2-Methyl-5-phenylpent-4-en-2-ol

Cat. No.: B13574888
CAS No.: 40596-05-2
M. Wt: 176.25 g/mol
InChI Key: KXFSIXJCBXBJTN-RMKNXTFCSA-N
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Description

2-Methyl-5-phenylpent-4-en-2-ol (CAS 40596-05-2) is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . This structure, featuring a phenyl group and an unsaturated alcohol, makes it a compound of interest in several research areas. In fragrance research, structurally related phenylpentenol and phenylpentanal analogues are investigated for their olfactory properties, such as serving as rose odoriferous substances . The compound's molecular framework is also valuable in organic synthesis methodology development. Palladium-catalyzed reactions, such as the Heck reaction, are key techniques for constructing similar complex organic molecules from aryl halides and alkenols, highlighting the relevance of this compound's reactive groups in catalytic cross-coupling studies . Furthermore, the synthesis and olfactory evaluation of bulky moiety-modified sandalwood odorant analogues underscore the importance of the alcohol functional group and the hydrophobic phenyl-containing spacer for studying structure-odour relationships (SOR) in perfumery chemistry . As a versatile intermediate, this compound can undergo various chemical transformations, including oxidation to carbonyls or reduction to saturated alcohols, enabling the exploration of new chemical spaces and the development of novel derivatives . This product is intended for research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40596-05-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(E)-2-methyl-5-phenylpent-4-en-2-ol

InChI

InChI=1S/C12H16O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-9,13H,10H2,1-2H3/b9-6+

InChI Key

KXFSIXJCBXBJTN-RMKNXTFCSA-N

Isomeric SMILES

CC(C)(C/C=C/C1=CC=CC=C1)O

Canonical SMILES

CC(C)(CC=CC1=CC=CC=C1)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Methyl 5 Phenylpent 4 En 2 Ol

Retrosynthetic Disconnections and Strategic Planning for Target Synthesis

The synthetic blueprint for 2-Methyl-5-phenylpent-4-en-2-ol can be devised through several logical retrosynthetic disconnections. The most apparent strategy involves the disconnection of the carbon-carbon bond between the C2 and C3 positions, leading to a propan-2-one (acetone) synthon and a cinnamyl synthon. This disconnection points to a Grignard-type reaction as a primary synthetic route.

A second key disconnection can be made at the C3-C4 double bond, suggesting a Wittig-type olefination reaction. This approach would involve the coupling of a phosphorus ylide derived from a suitable phosphonium (B103445) salt with a ketone.

Finally, a more convergent approach could involve the Prins reaction, which is the acid-catalyzed addition of an aldehyde to an alkene. organic-chemistry.org In this scenario, the reaction between styrene (B11656) and acetone (B3395972), in the presence of an acid catalyst, could potentially form the target molecule, although regioselectivity and side reactions would need to be carefully controlled.

These primary disconnections form the basis for strategic planning in the synthesis of this compound, with the choice of method often depending on the desired stereochemistry and the availability of starting materials.

Development and Optimization of Regio- and Chemoselective Synthetic Routes

The synthesis of this compound presents challenges in both regioselectivity and chemoselectivity, particularly when employing methods that could lead to isomeric products.

A common and effective method for the construction of tertiary alcohols is the Grignard reaction. beilstein-journals.org The addition of a cinnamyl magnesium halide to acetone represents a direct and convergent approach. The chemoselectivity of the Grignard reagent, which preferentially attacks the carbonyl group over any potential ester or other electrophilic functional groups, is a key advantage of this method. Optimization of this reaction would involve controlling the temperature to minimize side reactions, such as enolization of the ketone, and ensuring the quality of the Grignard reagent.

Another powerful tool for alkene synthesis is the Wittig reaction. mdpi.comcapes.gov.br In a potential synthesis of this compound, a phosphonium ylide could be generated from a suitable precursor and reacted with a ketone. The choice of the ylide (stabilized vs. non-stabilized) would be crucial in controlling the stereoselectivity of the resulting double bond (E/Z isomerism). capes.gov.br

Recent advancements in catalysis have also provided novel routes. For instance, nickel-catalyzed direct coupling of alkynes and methanol (B129727) offers a highly chemo- and regioselective pathway to allylic alcohols, representing a modern alternative to traditional methods. researchgate.net

Enantioselective and Diastereoselective Approaches to this compound

The presence of a stereocenter at the C2 position of this compound has spurred the development of enantioselective and diastereoselective synthetic strategies to access optically pure forms of the molecule.

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to enantiomerically enriched products. The catalytic enantioselective addition of organometallic reagents to prochiral ketones is a well-established strategy. For the synthesis of this compound, the addition of a methyl group to a cinnamaldehyde (B126680) derivative or the addition of a cinnamyl group to acetone could be rendered enantioselective through the use of a chiral catalyst.

For example, the enantioselective addition of methyllithium (B1224462) to aldehydes can be achieved with high enantiomeric excess using chiral ligands. clockss.org Similarly, the catalytic enantioselective addition of alkylzirconium reagents to aldehydes has been shown to produce chiral alcohols with good enantioselectivity. mdpi.com While not specifically documented for this compound, these methods provide a strong foundation for developing a catalytic asymmetric synthesis.

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a classical yet effective method for controlling stereochemistry. A chiral auxiliary can be temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

While specific examples for the synthesis of this compound using chiral auxiliaries are not prevalent in the literature, the general principle can be applied. For instance, a chiral auxiliary could be attached to the cinnamaldehyde precursor to direct the diastereoselective addition of a methyl group. Subsequent removal of the auxiliary would yield the enantiomerically enriched target alcohol.

Biocatalytic Transformations for Chiral Resolution and Synthesis

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. mdpi.comcapes.gov.brrsc.orgnih.govnih.gov

In the context of this compound, a racemic mixture of the alcohol could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product. The dynamic kinetic resolution (DKR) of tertiary alcohols, which combines lipase-catalyzed resolution with in-situ racemization of the slower-reacting enantiomer, offers a route to a single enantiomer in high yield and enantiomeric excess. rsc.orgnih.gov Although challenging for sterically hindered tertiary alcohols, recent advancements have demonstrated the feasibility of this approach. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to develop processes that are more environmentally benign, safer, and more efficient in terms of atom economy and energy consumption.

In the synthesis of this compound, several green chemistry principles can be applied. The use of catalytic methods, as discussed in the context of asymmetric synthesis, is inherently greener than stoichiometric approaches as it reduces waste. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can significantly reduce solvent usage and purification steps, leading to a more sustainable process. rsc.org

Furthermore, the choice of solvents is a critical aspect of green chemistry. The use of greener solvents, such as water or bio-based solvents, or even solvent-free conditions, is highly desirable. For example, the Prins reaction can be carried out under aqueous conditions. organic-chemistry.org The use of solid acid catalysts can also contribute to a greener process by simplifying catalyst recovery and reuse.

The development of biocatalytic methods, as described above, is a prime example of green chemistry in action. These reactions are typically performed under mild conditions in aqueous media and utilize renewable and biodegradable catalysts. mdpi.comrsc.org

By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Flow Chemistry and Continuous Processing for Scalable Synthesis

The scalable synthesis of this compound can be significantly enhanced through the adoption of flow chemistry and continuous processing technologies. These methodologies offer substantial advantages over traditional batch processing, particularly in managing the exothermic nature of the Grignard reactions typically employed for its synthesis, improving safety, and enabling consistent, high-throughput production.

The synthesis of this compound is well-suited for a continuous flow approach, which generally involves the reaction of a suitable Grignard reagent with a ketone. A plausible and efficient synthetic route involves the continuous formation of a Grignard reagent followed by its immediate reaction with a ketone in a subsequent flow reactor. This "in-line" approach avoids the isolation and storage of the highly reactive Grignard reagent, a significant safety benefit. researchgate.net

A key aspect of this process is the continuous generation of the Grignard reagent. This can be achieved by passing a solution of an appropriate halide, such as a phenylpentenyl halide, through a packed-bed reactor containing magnesium metal. researchgate.net The high surface area to volume ratio in flow reactors facilitates efficient heat transfer, which is crucial for controlling the highly exothermic Grignard formation reaction. youtube.com This enhanced thermal control prevents the formation of hotspots, which in batch reactors can lead to dangerous temperature spikes and the formation of unwanted byproducts like Wurtz coupling products. youtube.comgoogle.com

Continuous processing allows for the use of a large excess of magnesium, ensuring a single pass of the starting material through the reactor is sufficient for full conversion within minutes. youtube.com The continuous replenishment of magnesium and its activation are critical for a smooth and sustained reaction without variable incubation periods. youtube.com Modern continuous flow setups often incorporate 3D laser-melted reactors that provide superior heat exchange and process control, leading to a faster, safer, and cleaner synthesis of the Grignard reagent. youtube.com

Following its generation, the Grignard reagent can be directly introduced into a second flow reactor where it is mixed with a continuous stream of a ketone, such as acetone, to yield this compound. The modularity of flow chemistry setups provides maximum flexibility in achieving desired production targets, and the reactive intermediate can be immediately processed further if needed. youtube.com

The table below outlines a conceptual continuous flow process for the synthesis of this compound, highlighting key parameters and their impact on the reaction.

Parameter Continuous Flow Approach Benefit Reference
Grignard Formation Packed-bed or loop reactor with magnesiumHigh conversion in a single pass researchgate.netgoogle.com
Heat Transfer High surface area to volume ratio in microreactorsExcellent temperature control, minimizing byproducts youtube.com
Reaction Time MinutesIncreased throughput and efficiency youtube.com
Safety In-situ generation and immediate consumption of Grignard reagentAvoids accumulation of hazardous intermediates researchgate.netgoogle.com
Scalability Modular designEasily scalable from lab to industrial production youtube.com

Detailed research findings on the continuous synthesis of various Grignard reagents support the feasibility of this approach for this compound. For instance, the continuous synthesis of Grignard reagents from aryl halides has been successfully demonstrated using fluidized bed reactors, with online monitoring via NMR spectroscopy to optimize reaction conditions. researchgate.net These established principles provide a solid foundation for developing a robust and scalable continuous manufacturing process for this compound.

Advanced Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5 Phenylpent 4 En 2 Ol

Electrophilic and Nucleophilic Reactions of the Alkene Moiety

The carbon-carbon double bond in 2-methyl-5-phenylpent-4-en-2-ol is a key site for reactivity, susceptible to attack by both electrophiles and nucleophiles, leading to a range of functionalization and cyclization products.

The stereochemistry of the double bond in this compound plays a crucial role in the outcome of its reactions. While specific studies on stereospecific transformations of this particular compound are not extensively documented, the principles of electrophilic addition to alkenes can be applied. The phenyl group can influence the stereoselectivity of reactions through steric hindrance or by stabilizing carbocationic intermediates. For instance, in reactions proceeding through a bromonium or halonium ion intermediate, anti-addition would be the expected stereochemical outcome.

The alkene functionality in this compound can participate in cycloaddition and annulation reactions to construct cyclic systems. A notable example is the cycloetherification of (E)-2-methyl-5-phenylpent-4-en-2-ol using chiral selenenylating reagents. chim.it This reaction proceeds via an electrophilic selenium species that activates the double bond, followed by intramolecular attack by the hydroxyl group to form a tetrahydrofuran (B95107) ring. chim.it The use of chiral reagents allows for the potential for kinetic resolution of the racemic alcohol, yielding enantiomerically enriched tetrahydrofuran products and unreacted starting material. chim.it This process highlights the utility of selenium chemistry in achieving stereoselective cyclizations. chim.it

Another potential annulation strategy involves the Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde. While not specifically documented for this compound, homoallylic alcohols are known substrates for Prins cyclizations, which can lead to the formation of substituted tetrahydropyrans. The reaction is initiated by the protonation of the aldehyde, followed by electrophilic attack on the alkene to generate a β-hydroxy carbocation, which is then trapped by the intramolecular hydroxyl group.

Transformations Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound is a key functional handle for oxidation and derivatization, enabling the synthesis of a variety of other compounds.

Tertiary alcohols are generally resistant to oxidation under mild conditions. However, tertiary allylic alcohols such as this compound can undergo oxidative rearrangement. A classic example of this is the Babler oxidation, which employs pyridinium (B92312) chlorochromate (PCC) to convert tertiary allylic alcohols into α,β-unsaturated ketones. The reaction is believed to proceed through the formation of a chromate (B82759) ester, followed by a chim.itchim.it-sigmatropic rearrangement and subsequent oxidation to yield the enone. While specific product profiles for the oxidation of this compound are not detailed in the available literature, the expected product of a Babler-type oxidation would be 5-phenylpent-4-en-2-one.

Other oxidizing agents, such as those based on chromium(VI) or activated manganese dioxide, are also known to oxidize allylic alcohols. The choice of oxidant and reaction conditions can influence the product distribution, potentially leading to epoxidation of the double bond or other side reactions.

The tertiary hydroxyl group of this compound can be derivatized to enhance its synthetic utility. For instance, conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, would facilitate nucleophilic substitution reactions. Alternatively, protection of the hydroxyl group, for example, as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ether), would allow for selective reactions at the alkene moiety without interference from the alcohol. These derivatization strategies are fundamental in multi-step organic synthesis, enabling the selective transformation of different functional groups within the molecule.

Rearrangement Reactions and Cascade Processes

The structure of this compound is amenable to various rearrangement reactions and cascade processes, often initiated by acid catalysis. As mentioned in the context of the Babler oxidation, the chim.itchim.it-sigmatropic rearrangement of an intermediate chromate ester is a key step.

Acid-catalyzed reactions could potentially lead to Wagner-Meerwein-type rearrangements of a carbocation intermediate formed at the tertiary center. Furthermore, the proximity of the alkene and hydroxyl groups allows for the possibility of intramolecular cyclization reactions, as seen in the seleno-etherification. Cascade reactions, where a single event triggers a series of subsequent transformations, could be envisioned. For example, an initial electrophilic attack on the double bond could generate a carbocation that undergoes cyclization and subsequent rearrangement, leading to complex polycyclic structures in a single synthetic operation.

Mechanistic Elucidation of Key Transformations

Understanding the intricate details of reaction mechanisms is crucial for controlling and optimizing chemical transformations. A variety of experimental and computational techniques are employed to study the rearrangements of unsaturated alcohols.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.orglibretexts.org This effect arises primarily from the difference in zero-point vibrational energies between the isotopically substituted bonds. princeton.edu

In the context of rearrangements, KIEs can help distinguish between concerted and stepwise mechanisms. comporgchem.com For a rsc.orgrsc.org-sigmatropic rearrangement like the Oxy-Cope, a primary KIE would be expected for isotopic substitution at the atoms involved in bond breaking and bond formation in the rate-determining step. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage or formation, can provide information about changes in hybridization at specific centers during the reaction. wikipedia.org

For example, in the study of sigmatropic rearrangements, the magnitude of the KIE at different positions in the molecule can indicate the degree of bond breaking and bond formation in the transition state. comporgchem.com

Table 3: Representative Kinetic Isotope Effects in a Sigmatropic Rearrangement
Position of Isotopic SubstitutionkH/kDInterpretation
C-X bond breaking> 1 (large)Significant bond breaking in the transition state
C-Y bond forming≈ 1 (small)Little bond formation in the transition state

Illustrative data based on general principles of KIE studies in sigmatropic rearrangements. comporgchem.com

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of a reaction. While transition states are transient and cannot be directly observed, their properties can be inferred from experimental data and modeled using computational chemistry.

Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a reaction and locating the transition state structure. nih.gov These calculations can provide insights into the geometry, energy, and electronic structure of the transition state, helping to rationalize observed stereoselectivity and reactivity. For instance, computational studies of the Cope rearrangement have been used to evaluate the relative energies of chair and boat-like transition states. rsc.org

Experimental methods, such as linear free-energy relationships and the analysis of activation parameters (enthalpy and entropy of activation), also provide valuable information about the transition state. nih.gov

In addition to pericyclic and metal-catalyzed pathways, this compound can also undergo reactions initiated by radical species. The generation of a radical on the carbon backbone can trigger a cascade of events, most notably intramolecular cyclization.

An alkoxy radical could be generated from the hydroxyl group of this compound, which could then undergo C-C bond cleavage or intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical. This carbon radical could then add to the double bond, leading to the formation of a cyclic product. The regioselectivity of the cyclization would be governed by the relative stability of the resulting radical intermediates.

Alternatively, a radical could be generated elsewhere in the molecule, or an external radical could add to the double bond, initiating a different set of transformations. The study of radical reactions of analogous unsaturated alcohols has shown that these pathways can be complex and lead to a variety of products depending on the reaction conditions and the nature of the radical initiator. wikipedia.org

Computational and Theoretical Studies on 2 Methyl 5 Phenylpent 4 En 2 Ol

Electronic Structure and Reactivity Prediction through Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. For 2-Methyl-5-phenylpent-4-en-2-ol, methods like Density Functional Theory (DFT) would be employed to model its electronic structure. These calculations would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner.

The primary outputs of these calculations would be the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, making it a nucleophilic center. Conversely, the LUMO's energy reflects the molecule's capacity to accept electrons, highlighting potential electrophilic sites. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations would generate an electrostatic potential map, visually representing the electron density distribution across the molecule. This map would reveal regions of high electron density (negative potential), likely centered around the oxygen atom of the hydroxyl group and the π-system of the phenyl ring and the double bond, and regions of low electron density (positive potential), typically around the hydrogen atoms. This information is invaluable for predicting how this compound would interact with other reagents.

A theoretical data table summarizing the kind of information that would be obtained is presented below:

Computational ParameterTheoretical Value/ObservationSignificance
HOMO EnergyCalculated Energy (in eV)Indicates nucleophilic character and electron-donating ability.
LUMO EnergyCalculated Energy (in eV)Indicates electrophilic character and electron-accepting ability.
HOMO-LUMO GapCalculated Energy Difference (in eV)Relates to chemical reactivity and kinetic stability.
Mulliken Atomic ChargesCharge distribution on each atomPredicts sites for nucleophilic and electrophilic attack.
Dipole MomentCalculated Value (in Debye)Provides insight into the molecule's overall polarity.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformers due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface that governs their interconversion.

Computational methods, particularly molecular mechanics (using force fields like MMFF94) and DFT, would be utilized to perform a systematic search of the conformational space. This would involve rotating the dihedral angles associated with the C-C single bonds and calculating the energy of each resulting geometry. The results would be plotted on a potential energy landscape, where the energy minima correspond to stable conformers.

For this compound, key rotations would include the orientation of the phenyl group relative to the pentenyl chain and the conformation of the alkyl chain itself. The analysis would reveal the most energetically favorable spatial arrangement of the atoms, which is often the dominant conformation at a given temperature. Understanding the relative energies of different conformers is crucial as the molecular shape can significantly influence its biological activity and physical properties.

A hypothetical table of results from such an analysis might look like this:

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Population (%) at 298 K
Global Minimum0.00[Specific Angles]High
Conformer 21.5[Specific Angles]Moderate
Conformer 33.2[Specific Angles]Low

Reaction Pathway Modeling and Activation Energy Calculations

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. For instance, the dehydration of this tertiary alcohol to form various isomeric alkenes under acidic conditions is a reaction that could be modeled.

Using methods like DFT, the entire reaction pathway can be mapped out. This involves identifying the structures of the reactants, any intermediates, transition states, and the final products. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed.

The activation energy (Ea) for each step of the reaction would be calculated as the energy difference between the transition state and the reactants. By comparing the activation energies for different possible pathways, it is possible to predict which reaction is more likely to occur and under what conditions. For example, the formation of the more substituted, and thus more stable, alkene (Zaitsev's rule) could be rationalized by a lower activation energy barrier compared to the pathway leading to the less substituted alkene (Hofmann product).

A theoretical summary of such a study could be presented as follows:

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
ReactantThis compound0-
Transition State 1[Structure of TS1]Ea1Breaking/Forming Bond Lengths
IntermediateCarbocation[Energy of Intermediate]-
Transition State 2[Structure of TS2]Ea2Breaking/Forming Bond Lengths
ProductAlkene Isomer[Energy of Product]-

Prediction of Spectroscopic Parameters for Structural Research

Computational methods can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, the following spectroscopic parameters would be of interest:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. These predicted chemical shifts, when compared to experimental data, can help in the assignment of all the signals in the NMR spectra, thus confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the alcohol, the C=C stretch of the alkene and the aromatic ring, and various C-H bending and stretching modes. The predicted IR spectrum can be compared with an experimental spectrum to identify the functional groups present in the molecule.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecular ion of this compound. By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation patterns that would be observed in an MS experiment, aiding in the structural elucidation.

A table summarizing the predicted spectroscopic data might be structured as follows:

Nucleus/BondPredicted Chemical Shift (ppm) / Vibrational Frequency (cm⁻¹)Experimental Value (if available)Assignment
¹H (OH)[Calculated Value][Experimental Value]Hydroxyl proton
¹³C (C-OH)[Calculated Value][Experimental Value]Carbon attached to hydroxyl
O-H Stretch[Calculated Value][Experimental Value]Hydroxyl group vibration
C=C Stretch[Calculated Value][Experimental Value]Alkene double bond vibration

Advanced Spectroscopic and Chiroptical Characterization for Research Purposes

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons in complex organic molecules and for probing their spatial arrangements and dynamic behaviors.

Stereochemical Assignment via NOESY and Chiral Shift Reagents

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of nuclei, specifically protons that are less than 5 Å apart. nanalysis.com This is particularly crucial for determining the relative stereochemistry in molecules with stereocenters. nanalysis.comlibretexts.org For 2-methyl-5-phenylpent-4-en-2-ol, which possesses a chiral center at C2 and a double bond capable of E/Z isomerism, NOESY can elucidate the spatial relationship between the substituents around the chiral carbon and the protons on the alkenyl chain.

For instance, in a specific stereoisomer, a NOESY experiment might reveal a cross-peak between the methyl protons at C2 and the vinylic proton at C4, indicating their proximity and suggesting a particular conformation or geometric isomer. The absence or presence of such correlations helps in assigning the relative stereochemistry. longdom.org

Table 1: Hypothetical NOESY Correlations for Stereochemical Assignment of this compound

Interacting ProtonsExpected NOEImplication for Stereochemistry
C2-Methyl H's ↔ C4-HPresentProximity suggests a specific relative configuration at C2 and geometry at the C4=C5 double bond.
C2-Methyl H's ↔ Phenyl H'sPossibleProvides information on the preferred conformation regarding the rotation of the phenyl group.
C1-H's ↔ C4-HPresent/AbsentHelps to define the overall spatial arrangement of the carbon backbone.

To determine the enantiomeric purity and assign the absolute configuration of a chiral sample, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. These are typically lanthanide complexes that form diastereomeric complexes with the chiral analyte, leading to the separation of NMR signals for the two enantiomers. The differential shifts induced by the CSR can allow for the quantification of enantiomeric excess.

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is utilized to study chemical processes that occur on the NMR timescale, such as conformational changes. youtube.com Molecules that are flexible can exist as an equilibrium of multiple conformers. nih.govcopernicus.org In the case of this compound, rotation around the C2-C3 and C3-C4 single bonds leads to various conformers.

By acquiring NMR spectra at different temperatures, the rate of interconversion between conformers can be studied. tandfonline.com At high temperatures, if the interconversion is fast, an averaged spectrum is observed. As the temperature is lowered, the exchange rate slows down, potentially leading to the broadening and eventual splitting of signals into separate peaks for each conformer. This allows for the determination of the energy barriers to rotation and the relative populations of the different conformational states. copernicus.orgtandfonline.com

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

Chiroptical techniques, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are instrumental in determining the absolute configuration of stereocenters. acs.org Electronic Circular Dichroism (ECD) spectroscopy is a prominent chiroptical method for this purpose. acs.org

The experimental ECD spectrum of a chiral molecule is a unique fingerprint of its absolute configuration. To assign the absolute configuration of this compound, its experimental ECD spectrum would be recorded. Then, theoretical ECD spectra for both the (R) and (S) enantiomers are calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). The absolute configuration is assigned by comparing the experimental spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra provides strong evidence for that particular absolute configuration. This approach has been successfully applied to determine the absolute configuration of various chiral molecules, including alcohols. nih.gov

High-Resolution Mass Spectrometry for Reaction Product Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. miamioh.edu This is invaluable for confirming the identity of reaction products and for analyzing complex mixtures. nih.govnih.gov

In the context of this compound, HRMS would be used to confirm its molecular formula (C12H16O) by providing a highly accurate mass measurement of its molecular ion or a quasi-molecular ion (e.g., [M+H]+ or [M+Na]+). acs.orgacs.org Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. For a tertiary alcohol like this compound, characteristic fragmentation pathways would include the loss of a water molecule and the cleavage of bonds adjacent to the oxygen atom.

Table 2: Expected HRMS Fragmentation for this compound

IonFormulam/z (calculated)Origin
[M]+•C12H16O176.1201Molecular Ion
[M-H2O]+•C12H14158.1096Loss of water
[M-CH3]+C11H13O161.0966Loss of a methyl group from C2
[C6H5CH=CHCH2]+C9H9117.0704Cleavage of the C2-C3 bond

X-ray Crystallography of Crystalline Derivatives for Definitive Stereostructure

While the aforementioned spectroscopic techniques provide powerful evidence for structure and stereochemistry, X-ray crystallography of a single crystal provides the most definitive and unambiguous determination of the three-dimensional structure, including the absolute configuration. scielo.org.za

Since this compound is a liquid or low-melting solid at room temperature, it may be challenging to obtain suitable single crystals directly. A common strategy is to prepare a crystalline derivative. For alcohols, this often involves reaction with a reagent that introduces a rigid and chromophoric group, which can facilitate crystallization and also assist in the determination of the absolute configuration via the Flack parameter. For instance, derivatization with a heavy-atom-containing acyl chloride could yield a crystalline ester.

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and the absolute stereochemistry of the chiral center. scielo.org.za

Strategic Applications of 2 Methyl 5 Phenylpent 4 En 2 Ol As a Versatile Synthetic Intermediate

Incorporation into Complex Molecular Architectures in Total Synthesis

The structural framework of 2-Methyl-5-phenylpent-4-en-2-ol, which combines a phenyl-substituted alkene with a tertiary alcohol, is reminiscent of acyclic terpenoid precursors that undergo biomimetic cyclizations to form complex polycyclic natural products. While no total syntheses explicitly utilizing this compound have been reported, its potential as a building block in the synthesis of sesquiterpenoids and other natural products containing a polysubstituted aromatic ring connected to a quaternary stereocenter can be envisioned.

Acid-catalyzed cyclization of such a precursor could, in principle, lead to the formation of carbocyclic systems like those found in cuparene or other related sesquiterpenoids. The reaction would likely proceed through a stabilized benzylic cation, followed by intramolecular attack of the alkene. The gem-dimethyl group would be a key feature of the resulting carbocyclic framework.

Table 1: Hypothetical Total Synthesis Application of this compound

Target MoietySynthetic StrategyPotential Role of this compound
Substituted IndanesFriedel-Crafts Alkylation/CyclizationPrecursor for generating a key carbocationic intermediate.
Cuparene AnalogsBiomimetic Cationic CyclizationAcyclic precursor for constructing the bicyclic core.
Polycyclic Aromatic HydrocarbonsDehydrocyclizationBuilding block for annulation reactions.

This table is based on conceptual synthetic analysis and does not represent documented experimental work.

Precursor for the Development of Chiral Catalysts and Ligands

Chiral tertiary alcohols are valuable precursors for the synthesis of ligands used in asymmetric catalysis. The enantiomerically pure form of this compound could potentially be transformed into novel chiral ligands. For instance, the hydroxyl group could serve as a handle for the introduction of phosphine (B1218219) moieties, leading to new P,O-type ligands.

The general synthetic approach would involve the resolution of racemic this compound, followed by functionalization. The steric bulk provided by the gem-dimethyl group and the electronic properties of the phenyl ring could influence the stereochemical outcome of catalytic reactions employing such ligands. However, the literature does not currently contain examples of chiral catalysts or ligands derived from this specific compound. Research in the development of asymmetric hydrogenation catalysts has utilized a variety of chiral alcohols, but not this particular substrate. takasago.com

Table 2: Conceptual Pathway to Chiral Ligands from this compound

Ligand TypeProposed Synthetic StepPotential Application
Chiral Phosphine-OxazolineMulti-step synthesis involving the alcohol functionality.Asymmetric allylic alkylation.
Chiral DiamineConversion of the alcohol to an amine.Asymmetric transfer hydrogenation.
Chiral PhosphiniteReaction of the alcohol with a chlorophosphine.Rhodium- or Iridium-catalyzed hydrogenation.

This table outlines hypothetical synthetic routes and has not been experimentally validated in published literature.

Role in the Synthesis of Advanced Materials Precursors (excluding bulk properties)

The styrene-like motif within this compound suggests its potential use as a monomer or a precursor to a functionalized monomer for polymer synthesis. The tertiary alcohol group could be preserved to impart specific properties to the resulting polymer, such as hydrophilicity or sites for post-polymerization modification.

Functionalized polystyrene derivatives are of significant interest for a wide range of material applications, including specialty polymers and functional coatings. The polymerization of styrene (B11656) derivatives containing hydroxyl groups has been explored to create polymers with tailored properties. researchgate.netacs.org While these studies provide a proof-of-concept for the utility of similar structures, no research has been published on the polymerization or incorporation of this compound into advanced materials.

Table 3: Potential Application in Advanced Materials Precursor Synthesis

Material TypeSynthetic ApproachRole of this compound
Functional PolymerRadical or anionic polymerization.Monomer providing hydroxyl functionality.
Polymer-Supported CatalystGrafting onto a polymer backbone.Precursor for a catalytically active moiety.
Cross-linked ResinsCopolymerization with a cross-linking agent.Monomer contributing to network structure.

This table presents speculative applications in materials science based on the compound's structure.

Exploration of Analogues and Structure Reactivity Relationships

Systematic Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of 2-Methyl-5-phenylpent-4-en-2-ol can be achieved through well-established organometallic addition reactions to a ketone precursor. A common and versatile method involves the Grignard reaction, where a suitable organomagnesium halide is reacted with a ketone. For the synthesis of the parent compound, this compound, cinnamaldehyde (B126680) can be used as a starting material. This can be subjected to a Grignard reaction with methylmagnesium bromide to yield the target tertiary allylic alcohol.

To create a library of structural analogues, this synthetic approach can be systematically varied in two primary ways:

Modification of the Phenyl Ring: By starting with substituted cinnamaldehydes, a range of analogues with different electronic properties on the aromatic ring can be synthesized. For example, using 4-methoxycinnamaldehyde (B120730) or 4-nitrocinnamaldehyde (B167888) would introduce electron-donating and electron-withdrawing groups, respectively.

Modification of the Alkyl Group: By using different Grignard reagents, the methyl group at the 2-position can be replaced with other alkyl or aryl groups. For instance, reacting cinnamaldehyde with ethylmagnesium bromide or phenylmagnesium bromide would yield 2-Ethyl-5-phenylpent-4-en-2-ol and 2,5-Diphenylpent-4-en-2-ol, respectively.

The following table illustrates a potential library of analogues that could be synthesized to explore structure-reactivity relationships:

Compound NameStructureVariation
This compoundParent Compound
2-Methyl-5-(4-methoxyphenyl)pent-4-en-2-olElectron-Donating Group
2-Methyl-5-(4-nitrophenyl)pent-4-en-2-olElectron-Withdrawing Group
2-Ethyl-5-phenylpent-4-en-2-olSteric Bulk at C2
2,5-Diphenylpent-4-en-2-olElectronic/Steric at C2

These synthetic strategies allow for the controlled introduction of specific structural modifications, which is the foundation for systematically studying their effects on the compound's reactivity and selectivity.

Investigation of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound and its analogues are significantly influenced by the electronic and steric properties of their constituent groups. These effects can be systematically investigated by comparing the outcomes of specific chemical reactions across a series of analogues. A common reaction for studying these effects in allylic alcohols is oxidation.

Electronic Effects: The electronic nature of substituents on the phenyl ring can have a profound impact on reaction rates. For instance, in an oxidation reaction that proceeds through a transition state with developing positive charge at the benzylic position, electron-donating groups (EDGs) on the phenyl ring would be expected to accelerate the reaction, while electron-withdrawing groups (EWGs) would retard it. This can be quantified using a Hammett plot, which correlates the logarithm of the reaction rate constant (k) with the Hammett substituent constant (σ) for a series of substituted compounds. researchgate.netnih.gov A negative slope (ρ value) in the Hammett plot indicates a buildup of positive charge in the transition state, while a positive slope suggests a buildup of negative charge. rsc.orgresearchgate.netnih.gov

For the oxidation of a series of 5-aryl substituted analogues of this compound, one might expect a Hammett plot with a negative ρ value, as the reaction likely involves the formation of an electron-deficient species at the allylic/benzylic position.

Steric Effects: The steric hindrance around the reactive center can influence both the rate and the selectivity of a reaction. For example, increasing the size of the substituent at the 2-position (e.g., from methyl to ethyl or isopropyl) could hinder the approach of a bulky oxidizing agent, leading to a decrease in the reaction rate. In reactions where multiple products can be formed, steric hindrance can also dictate the major product by favoring the pathway with the least steric congestion in the transition state.

A hypothetical study on the oxidation of this compound analogues could yield the following illustrative data:

Substituent on Phenyl Ring (at C5)Hammett Constant (σ)Relative Rate of Oxidation (k/k₀)
4-Methoxy (Electron-Donating)-0.273.5
4-Methyl (Electron-Donating)-0.172.1
Hydrogen (Parent)0.001.0
4-Chloro (Electron-Withdrawing)0.230.4
4-Nitro (Electron-Withdrawing)0.780.05

This data, when plotted, would likely show a linear relationship between log(k/k₀) and σ, providing quantitative insight into the electronic effects at play.

Chemoinformatics and Data Mining for Predictive Reactivity Trends

Chemoinformatics and data mining offer powerful tools for predicting the reactivity of chemical compounds based on their structural features, thereby accelerating the discovery and optimization of chemical reactions. rsc.org For a class of compounds like the analogues of this compound, these computational approaches can be used to build predictive models that correlate structural descriptors with reactivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key technique in chemoinformatics. For predicting the reactivity of the this compound analogues, a QSAR model would be developed by first calculating a set of molecular descriptors for each analogue. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. For the phenyl-substituted analogues, Hammett constants (σ) would be a crucial electronic descriptor.

Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and molecular complexity.

Once these descriptors are calculated for a training set of analogues with known experimental reactivities (e.g., reaction rates or yields), statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms (e.g., random forest, support vector machines) are used to build a mathematical model that relates the descriptors to the observed reactivity.

An illustrative QSAR model for the oxidation rate of these allylic alcohols might take the form of the following equation:

log(Reactivity) = c₀ + c₁(σ) + c₂(Es) + c₃*(LogP)

where:

σ is the Hammett constant of the phenyl substituent.

Es is the Taft steric parameter for the substituent at the 2-position.

LogP is the logarithm of the partition coefficient, representing hydrophobicity.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Data Mining for Reactivity Trends: Beyond QSAR, data mining techniques can be applied to large chemical databases to identify broader reactivity trends. For instance, by searching for reactions involving tertiary allylic alcohols with similar structural motifs to this compound, it is possible to uncover patterns in reactivity, identify suitable reaction conditions, and predict potential side products. This data-driven approach complements the targeted experimental studies and can guide the design of more efficient and selective chemical transformations.

Future Research Directions and Emerging Methodologies

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and streamline the optimization of synthetic processes. researchgate.net In the context of 2-Methyl-5-phenylpent-4-en-2-ol, AI and ML can be leveraged in several key areas:

Reaction Prediction and Retrosynthesis: AI algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of novel transformations. youtube.comyoutube.com For a target molecule like this compound, ML models can propose viable retrosynthetic pathways, identifying readily available starting materials and suggesting reaction conditions. youtube.com These models can analyze the intricate stereochemical and regiochemical challenges associated with allylic alcohols and guide chemists toward the most promising synthetic routes.

Catalyst and Reagent Discovery: The discovery of novel catalysts and reagents is a time-consuming and resource-intensive process. ML models can accelerate this by identifying patterns in catalyst structure and reactivity, predicting the performance of new catalytic systems for specific transformations, such as the allylation or oxidation of precursors to this compound. researchgate.net

Optimization of Reaction Conditions: AI-driven platforms can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for maximizing the yield and selectivity of a desired product. This is particularly valuable for complex multi-component reactions often employed in the synthesis of functionalized allylic alcohols.

The application of machine learning to model high-throughput experimentation (HTE) datasets is a growing trend. researchgate.net A two-part statistical modeling approach, involving classical analysis of variance (ANOVA) followed by regression of individual effects using chemistry-informed features, has been proposed to better understand the interplay between reaction components. researchgate.net This methodology could be instrumental in refining the synthesis of this compound by providing deeper insights into the factors governing reaction outcomes.

Continuous Flow and Microfluidic Technologies for Enhanced Efficiency

Continuous flow chemistry and microfluidic reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and greater scalability. elveflow.com These technologies are particularly well-suited for the synthesis and transformation of allylic alcohols.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing of reagents. elveflow.com This is crucial for controlling exothermic reactions and minimizing the formation of byproducts, leading to higher yields and purities of compounds like this compound.

Improved Safety and Scalability: The small reaction volumes in continuous flow systems mitigate the risks associated with handling hazardous reagents or intermediates. elveflow.com Furthermore, scaling up production is a matter of running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. youtube.com

Integration of Synthesis and Analysis: Microfluidic platforms can be integrated with online analytical techniques, enabling real-time monitoring and optimization of reaction conditions. nih.gov This allows for rapid screening of catalysts and reaction parameters to identify the most efficient pathways for the synthesis of this compound.

A notable example of the application of this technology is the conversion of glycerol (B35011) to allyl alcohol in a fixed-bed continuous flow reactor. ki.si This process, which operates at atmospheric pressure, demonstrates the potential for sustainable production of key precursors for more complex allylic alcohols. ki.si

TechnologyAdvantages for Synthesizing this compound
Artificial Intelligence/Machine Learning Reaction prediction, retrosynthesis, catalyst discovery, optimization of reaction conditions. researchgate.netyoutube.comyoutube.com
Continuous Flow/Microfluidics Enhanced heat and mass transfer, improved safety, scalability, integration with analytics. elveflow.comnih.gov

Development of Novel Catalytic Systems for Sustainable Transformations

The development of sustainable chemical processes is a paramount goal in modern organic synthesis. For reactions involving this compound, research is focused on creating novel catalytic systems that are efficient, selective, and environmentally benign.

Atom-Economical Reactions: A key objective is to design catalytic transformations that maximize the incorporation of all atoms from the starting materials into the final product. Direct activation of allylic alcohols in the presence of transition metal catalysts represents a promising atom-economical approach for nucleophilic allylation reactions. researchgate.netrsc.org

Earth-Abundant Metal Catalysts: There is a growing interest in replacing precious metal catalysts (e.g., palladium, platinum) with more abundant and less toxic metals like iron. Iron-catalyzed cross-coupling reactions of allylic alcohols with amines and thiols have been developed, offering a more sustainable alternative for the synthesis of allylic compounds. researchgate.net

Biocatalysis and Chemoenzymatic Catalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. The combination of a vanadium-oxo compound with a lipase, for instance, enables the regio- and enantioconvergent transformation of racemic allyl alcohols into optically active allyl esters in a dynamic kinetic resolution process. organic-chemistry.org Such chemoenzymatic strategies could be adapted for the stereoselective synthesis of derivatives of this compound.

A novel catalyst composed of HZSM-5 zeolite embedded with iron, cesium, and molybdenum has been developed for the sustainable synthesis of allyl alcohol from glycerol. ki.si This highlights the potential of designing multi-metallic catalysts for specific and efficient transformations.

Exploration of Unconventional Activation Methods (e.g., Photoredox Catalysis, Electrochemistry)

Unconventional activation methods, such as photoredox catalysis and electrochemistry, are opening up new avenues for chemical synthesis by providing alternative energy sources to drive reactions.

Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. While specific applications to this compound are yet to be extensively reported, the principles of photoredox catalysis could be applied to generate radical intermediates from allylic alcohols or their derivatives, leading to novel C-C and C-heteroatom bond formations.

Electrochemistry: Electrochemical methods offer a green and powerful tool for synthesis, using electricity to drive oxidation and reduction reactions. cnr.it The electrochemical allylation of aldehydes and ketones with allylic alcohols has been demonstrated, providing a practical and environmentally sustainable route to homoallylic alcohols. rsc.org Furthermore, the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes can be achieved using electrochemically generated hydrogen peroxide. rsc.orgnih.gov These electrochemical approaches could be tailored for the synthesis and functionalization of this compound.

A "deacylative allylation" method has been developed where an allylic alcohol and a ketone pronucleophile undergo in situ retro-Claisen activation, a process that activates both the nucleophile and the electrophile for palladium-catalyzed C-C bond formation. nih.gov This represents an innovative activation strategy that avoids the pre-functionalization of the allylic alcohol.

Activation MethodPotential Application for this compound
Photoredox Catalysis Generation of radical intermediates for novel bond formations.
Electrochemistry Sustainable synthesis and functionalization through oxidation or allylation reactions. rsc.orgrsc.orgnih.gov
Retro-Claisen Activation In situ activation for C-C bond formation without pre-functionalization of the alcohol. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-5-phenylpent-4-en-2-ol, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The synthesis of this compound typically involves aldol condensation or Grignard reactions. For example, allylic alcohols can be synthesized via catalytic hydrogenation of α,β-unsaturated ketones. Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd/C vs. Raney Ni) critically impact stereoselectivity. NMR and GC-MS are essential for verifying regiochemical outcomes and purity .

Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) distinguish structural isomers of this compound?

  • Methodological Answer :

  • 1H NMR : Olefinic protons (δ 5.2–5.8 ppm) and hydroxyl proton (δ 1.5–2.0 ppm) splitting patterns differentiate cis/trans isomers.
  • 13C NMR : Carbon chemical shifts for the double bond (120–130 ppm) and methyl groups (20–25 ppm) confirm substitution patterns.
  • IR : O-H stretching (3200–3600 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹) validate functional groups.
  • High-resolution MS : Exact mass (e.g., 162.23 g/mol) distinguishes from analogs like (E)-5-phenylpent-4-en-1-ol .

Q. What computational methods (DFT, molecular docking) predict the compound’s reactivity and potential bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Solvent models (e.g., COSMO-RS) refine binding energy calculations .

Advanced Research Questions

Q. How do stereochemical variations (E/Z isomers) of this compound affect its biological activity in anti-inflammatory assays?

  • Methodological Answer : Separate isomers via chiral chromatography (e.g., Chiralpak AD-H column). Test in vitro using RAW 264.7 macrophage cells with LPS-induced inflammation. Measure nitric oxide (NO) inhibition and cytokine (IL-6, TNF-α) levels via ELISA. E-configuration often shows higher activity due to better fit in hydrophobic enzyme pockets .

Q. What experimental and computational strategies resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer :

  • Replicate studies : Control humidity, oxygen levels, and catalyst batch variations.
  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature × solvent).
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions.
  • Contradiction Analysis : Cross-validate with kinetic studies (e.g., Arrhenius plots) to reconcile discrepancies .

Q. How can isotopic labeling (²H, ¹³C) elucidate metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Synthesize deuterated analogs at the methyl or phenyl positions. Administer to rodent models and track metabolites via LC-MS/MS. Compare fragmentation patterns to identify hydroxylation or conjugation pathways. Use ¹³C-NMR to map carbon flux in hepatic microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.